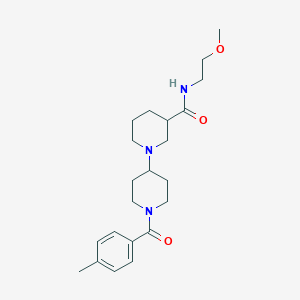![molecular formula C22H17NO5 B5345299 4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid, also known as DMFBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. This compound has been used in the study of inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid in lab experiments is its stability. This compound is stable under various conditions, making it easy to handle and store. Another advantage is its low toxicity, which makes it safe to use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of 4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid in scientific research. One direction is the study of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is the study of its mechanism of action, which could lead to the development of more potent and specific this compound derivatives. Additionally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid can be synthesized using a multistep reaction starting from 3,4-dimethoxybenzaldehyde. The first step involves the formation of 3,4-dimethoxy cinnamic acid by the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride. The second step involves the formation of this compound by the reaction of 3,4-dimethoxy cinnamic acid with furfural and potassium carbonate in the presence of acetic acid.
Applications De Recherche Scientifique
4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid has been used in various scientific research studies, including cancer research, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been used in the study of inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-20-9-7-16(12-21(20)27-2)17(13-23)11-18-8-10-19(28-18)14-3-5-15(6-4-14)22(24)25/h3-12H,1-2H3,(H,24,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLVHNZJHPZWIP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)

![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)